molecular formula C13H8F3NO2 B1421505 6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine CAS No. 1187164-57-3

6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine

Cat. No. B1421505
M. Wt: 267.2 g/mol
InChI Key: RFGHTNDTWOOSQK-UHFFFAOYSA-N
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Description

6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H8F3NO2 . It has a molecular weight of 267.21 . The IUPAC name for this compound is (6-methoxy-2-pyridinyl)(3,4,5-trifluorophenyl)methanone .


Molecular Structure Analysis

The InChI code for 6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine is 1S/C13H8F3NO2/c1-19-11-4-2-3-10(17-11)13(18)7-5-8(14)12(16)9(15)6-7/h2-6H,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine include a molecular weight of 267.21 . Other specific properties like melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthesis and Molecular Structure

Research on compounds similar to 6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine, like 2,6-bis-(2′-methoxyphenyl)pyridine, has contributed to understanding molecular structures and intramolecular interactions. These studies are essential in the field of organic chemistry for the development of new ligands and complex molecules (Silva et al., 1997).

Synthesis of Heterocyclic Compounds

Research involving the synthesis of substituted tetrahydropyridines and related compounds, which share structural similarities with 6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine, plays a crucial role in the development of new heterocyclic compounds. These compounds have diverse applications, including medicinal chemistry and material science (Clinch et al., 1989).

Electrochemistry and Photophysical Studies

Studies on diruthenium complexes bridged by pyridine derivatives, which can be related to 6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine, are significant in understanding the electrochemical and photophysical properties of these complexes. This research is pertinent in the development of advanced materials for electronics and photonics (Yao et al., 2015).

Trifluoroacetylation Reactions

Research on trifluoroacetylation reactions using compounds like 2-(Trifluoroacetoxy)pyridine, which is related to 6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine, has contributed significantly to the field of organic synthesis. These studies enable the development of novel synthetic pathways for the creation of complex molecules (Keumi et al., 1990).

Quantum and Thermodynamic Studies

Research involving quantum and thermodynamic studies of compounds structurally related to 6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine, like HMBPP, provides insights into the stability and electronic properties of these molecules. This is crucial for the development of new materials with specific electronic characteristics (Halim & Ibrahim, 2022).

Novel Polycyclic Heteroaromatic Compounds

The synthesis of novel polycyclic heteroaromatic compounds from derivatives of benzofuran and pyridine, structurally related to 6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine, is pivotal in creating new molecules with potential applications in various fields, including pharmaceuticals and materials science (Patankar et al., 2008).

properties

IUPAC Name

(6-methoxypyridin-2-yl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c1-19-11-4-2-3-10(17-11)13(18)7-5-8(14)12(16)9(15)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGHTNDTWOOSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205231
Record name (6-Methoxy-2-pyridinyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(3,4,5-trifluorobenzoyl)pyridine

CAS RN

1187164-57-3
Record name (6-Methoxy-2-pyridinyl)(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-2-pyridinyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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